1-Bromo-3-(2-bromo-1-methoxyethyl)benzene
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Overview
Description
1-Bromo-3-(2-bromo-1-methoxyethyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of two bromine atoms and a methoxyethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-bromo-1-methoxyethyl)benzene can be synthesized through the bromination of benzene derivatives. The typical method involves the reaction of a phenyl compound with a brominating agent . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-bromo-1-methoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of phenols or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-(2-bromo-1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-bromo-1-methoxyethyl)benzene involves electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, facilitating the formation of a positively charged benzenonium intermediate . This intermediate undergoes further reactions, leading to the substitution of the bromine atoms with other functional groups.
Comparison with Similar Compounds
- 1-Bromo-3-(2-methoxyethyl)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-3-methoxybenzene
Properties
Molecular Formula |
C9H10Br2O |
---|---|
Molecular Weight |
293.98 g/mol |
IUPAC Name |
1-bromo-3-(2-bromo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10Br2O/c1-12-9(6-10)7-3-2-4-8(11)5-7/h2-5,9H,6H2,1H3 |
InChI Key |
INEVGPZOPQRVIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CBr)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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